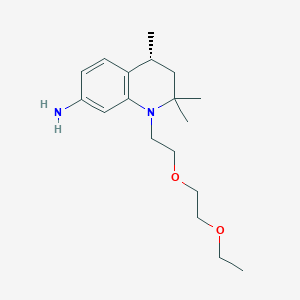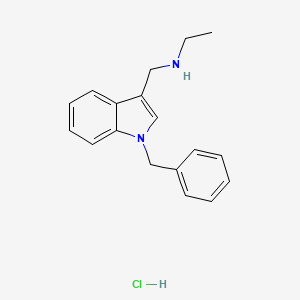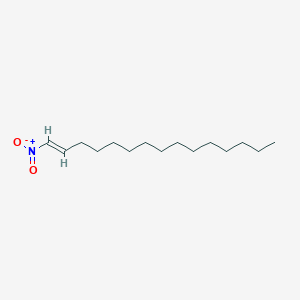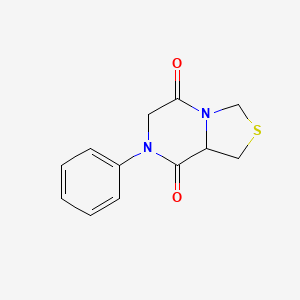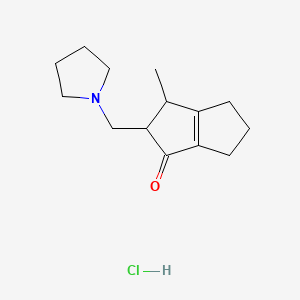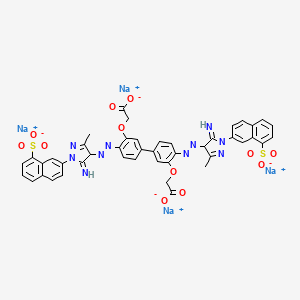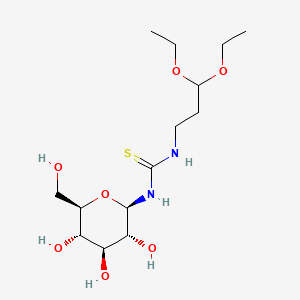
N-(3,3-Diethoxypropyl)-N'-beta-D-glucopyranosylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-Diethoxypropyl)-N’-beta-D-glucopyranosylthiourea is a synthetic compound that combines a thiourea group with a glucopyranosyl moiety and a diethoxypropyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Diethoxypropyl)-N’-beta-D-glucopyranosylthiourea typically involves the reaction of 3,3-diethoxypropylamine with beta-D-glucopyranosyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as chloroform or dichloromethane, under mild conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for N-(3,3-Diethoxypropyl)-N’-beta-D-glucopyranosylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,3-Diethoxypropyl)-N’-beta-D-glucopyranosylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The diethoxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted thiourea derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(3,3-Diethoxypropyl)-N’-beta-D-glucopyranosylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The glucopyranosyl moiety may facilitate the compound’s uptake by cells, enhancing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,3-Diethoxypropyl)-3,3-diethoxy-1-propanamine
- N-(2,2-Dimethoxyethyl)-9H-purin-6-amine
- N-(4,4-Diethoxybutyl)-9H-purin-6-amine
Uniqueness
N-(3,3-Diethoxypropyl)-N’-beta-D-glucopyranosylthiourea is unique due to the presence of both a glucopyranosyl moiety and a thiourea group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
91146-96-2 |
|---|---|
Formule moléculaire |
C14H28N2O7S |
Poids moléculaire |
368.45 g/mol |
Nom IUPAC |
1-(3,3-diethoxypropyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]thiourea |
InChI |
InChI=1S/C14H28N2O7S/c1-3-21-9(22-4-2)5-6-15-14(24)16-13-12(20)11(19)10(18)8(7-17)23-13/h8-13,17-20H,3-7H2,1-2H3,(H2,15,16,24)/t8-,10-,11+,12-,13-/m1/s1 |
Clé InChI |
TWGYQGIBGAJZKT-KABOQKQYSA-N |
SMILES isomérique |
CCOC(CCNC(=S)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OCC |
SMILES canonique |
CCOC(CCNC(=S)NC1C(C(C(C(O1)CO)O)O)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


